molecular formula C13H19N5O2 B8745559 3-(2-Carbethoxyhydrazino)-6-diallylaminopyridazine CAS No. 54121-10-7

3-(2-Carbethoxyhydrazino)-6-diallylaminopyridazine

Cat. No. B8745559
Key on ui cas rn: 54121-10-7
M. Wt: 277.32 g/mol
InChI Key: ZCRHWTBMIUOAIC-UHFFFAOYSA-N
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Patent
US04002753

Procedure details

A mixture of 4.18 g (0.02 moles) 3-chloro-6-diallylaminopyridazine and 4.16 g (0.04 moles) monocarbethoxyhydrazine is warmed up to 140° C and kept at this temperature for 1 hour. The mixture is taken up with cool water and sodium carbonate is added until neutral pH. It is then extracted with methylene chloride, the organic extracts collected together, dried over sodium sulphate and concentrated. The residual oil is purified by chromatography on silica gel column, eluting with a mixture of chloroform-methanol 9.5:0.5. The unitary fractions on thin layer chromatography with the same Rf are collected together; the solvent is eliminated by evaporation and a yellow oil formed by a 3-(2-carbethoxyhydrazino)-6-diallylaminopyridazine is obtained.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([N:8]([CH2:12][CH:13]=[CH2:14])[CH2:9][CH:10]=[CH2:11])=[CH:6][CH:7]=1.[C:15]([NH:20][NH2:21])([O:17][CH2:18][CH3:19])=[O:16].C(=O)([O-])[O-].[Na+].[Na+]>O>[C:15]([NH:20][NH:21][C:2]1[N:3]=[N:4][C:5]([N:8]([CH2:12][CH:13]=[CH2:14])[CH2:9][CH:10]=[CH2:11])=[CH:6][CH:7]=1)([O:17][CH2:18][CH3:19])=[O:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.18 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)N(CC=C)CC=C
Name
Quantity
4.16 g
Type
reactant
Smiles
C(=O)(OCC)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added until neutral pH
EXTRACTION
Type
EXTRACTION
Details
It is then extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic extracts collected together
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil is purified by chromatography on silica gel column
WASH
Type
WASH
Details
eluting with a mixture of chloroform-methanol 9.5:0.5
CUSTOM
Type
CUSTOM
Details
The unitary fractions on thin layer chromatography with the same Rf are collected together
CUSTOM
Type
CUSTOM
Details
the solvent is eliminated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OCC)NNC=1N=NC(=CC1)N(CC=C)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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